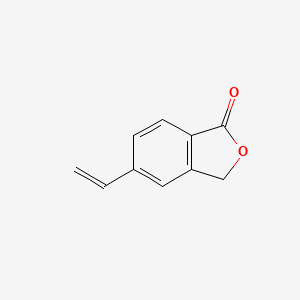

5-ethenyl-2-benzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-3-4-9-8(5-7)6-12-10(9)11/h2-5H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXDJZZKJAAJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C(=O)OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 5 Ethenyl 2 Benzofuran 1 3h One

X-ray Crystallography for Solid-State Molecular Structure Determination

Although a crystal structure for 5-ethenyl-2-benzofuran-1(3H)-one has not been reported, analysis of closely related benzofuranone derivatives provides insight into the expected structural features. For instance, the crystallographic data for compounds such as 3-(propan-2-ylidene)benzofuran-2(3H)-one and 5-nitro-1-benzofuran-2(3H)-one reveal key characteristics of the benzofuranone core.

In a hypothetical crystallographic study of this compound, the data would be presented in a format similar to the table below, which showcases data for a related compound to illustrate the type of information obtained.

Table 1: Illustrative Crystallographic Data for a Benzofuranone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869(3) |

| b (Å) | 18.0636(10) |

| c (Å) | 13.1656(7) |

| β (°) | 96.763(3) |

| Volume (ų) | 1697.28(15) |

| Z | 8 |

Note: The data presented in this table is for 3-(propan-2-ylidene)benzofuran-2(3H)-one and serves as an illustrative example. vensel.org

The determination of the crystal structure of this compound would provide invaluable information on the planarity of the benzofuranone system and the orientation of the ethenyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron system.

For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic benzofuranone core and the conjugated ethenyl group. The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters obtained from a UV-Vis spectrum.

While the specific UV-Vis spectrum for this compound is not available in the surveyed literature, data from related benzofuran (B130515) compounds can provide an estimation of the expected spectral region of absorption. The conjugation of the ethenyl group with the benzofuranone system is expected to result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted benzofuranone.

The electronic transitions observed in UV-Vis spectroscopy for a compound like this compound would typically be recorded as shown in the illustrative table below.

Table 2: Expected Electronic Transitions for a Benzofuranone Derivative

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~250 | ~10,000 | π → π |

| ~290 | ~5,000 | π → π |

| ~320 | ~2,000 | n → π* |

Note: This table represents hypothetical data for this compound based on the general spectral characteristics of benzofuranone derivatives.

The study of the UV-Vis spectrum would be crucial in confirming the extent of conjugation and understanding the electronic properties of this compound.

Chemical Reactivity and Mechanistic Studies of 5 Ethenyl 2 Benzofuran 1 3h One

Reactivity of the Ethenyl Moiety

The ethenyl group attached to the benzofuranone core is expected to exhibit reactivity characteristic of vinyl aromatic compounds, participating in a range of addition and polymerization reactions.

Polymerization Reactions and Investigation of Oligomerization Pathways

The vinyl group in 5-ethenyl-2-benzofuran-1(3H)-one serves as a monomer for polymerization. By analogy with other vinyl-substituted aromatic compounds like styrene (B11656) and 2-vinylbenzofuran, it is anticipated to undergo polymerization through radical or photoinduced cationic mechanisms. researchgate.net The reaction would proceed to form a polymer with a poly(ethenyl-2-benzofuran-1(3H)-one) backbone.

Research on related compounds, such as 2-vinylbenzofuran, has shown that they can be successfully polymerized. researchgate.net These polymerizations can be initiated by photosensitizers, leading to the formation of high molecular weight polymers. The process typically involves the generation of a radical cation from the vinyl moiety, which then propagates by attacking the neutral monomer.

Table 1: Plausible Polymerization Conditions for this compound

| Initiation Method | Catalyst/Initiator | Solvent | Expected Outcome |

| Radical Polymerization | Azobisisobutyronitrile (AIBN) | Toluene | Formation of poly(this compound) |

| Cationic Polymerization | Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane | Polymer formation, potential for oligomerization |

| Photoinduced Electron Transfer | 2,4,6-Tri(4-methoxyphenyl)pyrylium tetrafluoroborate | Acetonitrile (B52724) | Catalytic polymerization to yield high molecular weight polymer researchgate.net |

Oligomerization, the formation of short-chain polymers, would be a competing pathway, particularly under conditions that favor chain transfer or termination.

Cycloaddition Reactions (e.g., Diels-Alder) with the Ethenyl Group

The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. Its reactivity would be influenced by the electronic properties of the benzofuranone ring system. Studies on vinylfuran and vinylbenzofuran derivatives demonstrate their participation in such reactions, although sometimes requiring forcing conditions due to the electronic nature of the heterocyclic system. koreascience.kritn.pt

In a typical Diels-Alder reaction, this compound would react with a diene to form a new six-membered ring. The regioselectivity of the reaction would be governed by the electronic and steric effects of both the diene and the dienophile.

Table 2: Predicted Diels-Alder Reactions of this compound

| Diene | Reaction Conditions | Predicted Product |

| 1,3-Butadiene | High temperature, sealed tube | 4-(Benzofuran-1(3H)-on-5-yl)cyclohexene |

| Cyclopentadiene (B3395910) | Room temperature or mild heating | 5-(Benzofuran-1(3H)-on-5-yl)bicyclo[2.2.1]hept-2-ene |

| Tetracyanoethylene (TCNE) | Mild conditions | 2,2,3,3-Tetracyano-4-(benzofuran-1(3H)-on-5-yl)cyclobutane (via a [2+2] cycloaddition) wikipedia.org |

Additionally, photoinduced [2+2] and [4+2] cycloadditions are plausible, as demonstrated with 2-vinylbenzofurans, which yield cyclobutane (B1203170) or cyclohexene (B86901) derivatives. researchgate.net

Hydrogenation and Halogenation Reactions at the Ethenyl Site

The double bond of the ethenyl group is susceptible to standard electrophilic addition reactions, including hydrogenation and halogenation.

Hydrogenation: Catalytic hydrogenation would reduce the ethenyl group to an ethyl group, yielding 5-ethyl-2-benzofuran-1(3H)-one. This reaction is typically carried out with hydrogen gas and a metal catalyst.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the formation of a dihaloethane derivative. This reaction generally proceeds readily at room temperature.

Table 3: Hydrogenation and Halogenation of the Ethenyl Group

| Reaction | Reagents | Solvent | Product |

| Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethanol (B145695) | 5-Ethyl-2-benzofuran-1(3H)-one |

| Bromination | Bromine (Br₂) | Carbon tetrachloride | 5-(1,2-Dibromoethyl)-2-benzofuran-1(3H)-one |

| Chlorination | Chlorine (Cl₂) | Dichloromethane | 5-(1,2-Dichloroethyl)-2-benzofuran-1(3H)-one |

Reactivity of the Benzofuranone Ring System

The benzofuranone core possesses a benzene (B151609) ring fused to a lactone (a cyclic ester). Its reactivity is determined by the interplay of these two components.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic attack on the benzene ring is directed by the existing substituents: the ether oxygen of the furanone ring, the lactone moiety, and the 5-ethenyl group.

The ether oxygen is an activating group and is ortho, para-directing.

The 5-ethenyl group is also an activating group and is ortho, para-directing.

The lactone ring, as an ester, is a deactivating group and would direct incoming electrophiles meta to its point of attachment on the aromatic ring.

Considering the positions on the benzene ring (C4, C5, C6, C7), the ether oxygen directs to C4 and C6. The ethenyl group at C5 directs to C4 and C6. The deactivating effect of the lactone is felt throughout the ring. The combined activating and directing effects of the ether oxygen and the ethenyl group would strongly favor substitution at the C4 and C6 positions. studymind.co.ukuci.edu

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Ethenyl-4-nitro-2-benzofuran-1(3H)-one and 5-Ethenyl-6-nitro-2-benzofuran-1(3H)-one |

| Bromination | Br₂, FeBr₃ | 4-Bromo-5-ethenyl-2-benzofuran-1(3H)-one and 6-Bromo-5-ethenyl-2-benzofuran-1(3H)-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-5-ethenyl-2-benzofuran-1(3H)-one and 6-Acetyl-5-ethenyl-2-benzofuran-1(3H)-one |

It is important to note that the reactivity in Friedel-Crafts reactions can sometimes be complex with heterocyclic systems. uci.edu

Nucleophilic Additions and Substitutions at the Lactone Carbonyl

The carbonyl carbon of the lactone is electrophilic and thus susceptible to attack by nucleophiles. This can lead to either addition to the carbonyl group or, more commonly, ring-opening of the lactone.

Strong nucleophiles like Grignard reagents or organolithium compounds would likely add to the carbonyl, and subsequent workup could lead to ring-opened products. Milder nucleophiles, such as amines or alkoxides, can also induce ring-opening via nucleophilic acyl substitution. For instance, reaction with an amine in the presence of a base could yield an N-substituted 2-hydroxy-phenylacetamide derivative.

Recent studies have also explored the amination of 3-substituted benzofuran-2(3H)-ones, suggesting that the lactone system can undergo complex transformations. nih.govroyalsocietypublishing.org Furthermore, the acidity of the protons at the C3 position allows for the formation of a lactone enolate, which can then act as a nucleophile in reactions like Michael additions. nih.gov

Table 5: Nucleophilic Reactions at the Lactone Carbonyl

| Nucleophile | Reagents/Conditions | Plausible Product Type |

| Hydroxide (B78521) | NaOH (aq), heat | Ring-opening to form a sodium (4-ethenyl-2-hydroxyphenyl)acetate salt |

| Amine (e.g., R-NH₂) | Amine, heat | Ring-opening to form N-R-2-(4-ethenyl-2-hydroxyphenyl)acetamide |

| Grignard Reagent (e.g., CH₃MgBr) | CH₃MgBr, then H₃O⁺ workup | Ring-opening to form 1-(4-ethenyl-2-hydroxyphenyl)propan-2-one after initial addition and rearrangement |

| Sodium Borohydride (NaBH₄) | NaBH₄, Methanol | Reduction of the lactone to the corresponding diol, 2-(hydroxymethyl)-4-ethenylphenol |

The synthesis of various benzofuranone derivatives often involves the cyclization of substituted phenols, highlighting the stability of the lactone ring under certain conditions but also its potential for formation from open-chain precursors. organic-chemistry.orgmdpi.comacs.org

Ring-Opening and Rearrangement Pathways of the Benzofuranone Core

The benzofuranone core is susceptible to various ring-opening and rearrangement reactions, primarily involving the cleavage of the lactone ring. These transformations are typically initiated by nucleophiles, acids, or bases and can lead to the formation of substituted phenolic derivatives.

Base-Catalyzed Ring-Opening:

Under basic conditions, the lactone ring of this compound is expected to undergo hydrolysis to yield a salt of 2-hydroxy-4-vinylphenylacetic acid. This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the lactone. Subsequent protonation would yield the corresponding carboxylic acid.

Acid-Catalyzed Ring-Opening:

In the presence of strong acids, the lactone can be opened by various nucleophiles. For instance, in an alcoholic solvent, acid catalysis can lead to the formation of the corresponding ester of 2-hydroxy-4-vinylphenylacetic acid through a transesterification-type reaction.

Rearrangement Reactions:

While specific rearrangement pathways for this compound are not extensively documented, benzofuranone scaffolds can participate in rearrangements under certain conditions. For instance, acid-catalyzed rearrangements could potentially lead to the formation of isomeric structures, although such pathways would be highly dependent on the specific reagents and reaction conditions. One general type of rearrangement observed in related systems is the Fries rearrangement of acyloxy-aromatic systems, which can be analogous to intermediates formed from the benzofuranone.

A summary of potential ring-opening products is presented in Table 1.

| Reagent/Condition | Product | Reaction Type |

| NaOH, H₂O | Sodium 2-(4-ethenyl-2-hydroxyphenyl)acetate | Base-catalyzed hydrolysis |

| H₂SO₄, CH₃OH | Methyl 2-(4-ethenyl-2-hydroxyphenyl)acetate | Acid-catalyzed alcoholysis |

Mechanistic Investigations of Key Transformations Involving this compound

Due to the scarcity of specific mechanistic studies on this compound, this section will discuss plausible mechanisms for reactions involving the ethenyl group and the benzofuranone nucleus based on established organic chemistry principles.

Reactivity of the Ethenyl Group:

The ethenyl group attached to the benzene ring is an electron-donating group and can undergo a variety of electrophilic addition and cycloaddition reactions.

Electrophilic Addition: The double bond of the ethenyl group can be attacked by electrophiles. For example, reaction with halogens (e.g., Br₂) would likely proceed via a bromonium ion intermediate to give the corresponding 1,2-dihaloethyl derivative. The regioselectivity of the addition of unsymmetrical electrophiles (e.g., HBr) would follow Markovnikov's rule, with the proton adding to the less substituted carbon atom.

Cycloaddition Reactions: The ethenyl group can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, due to the electron-withdrawing nature of the adjacent aromatic ring which is further influenced by the benzofuranone system. For instance, a [4+2] cycloaddition with a diene like cyclopentadiene could yield a tetracyclic adduct.

Reactivity at the C3 Position:

The methylene (B1212753) group at the C3 position of the benzofuranone ring is activated by the adjacent carbonyl group and the benzene ring. This position is susceptible to deprotonation by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C3 position.

A proposed mechanism for the base-catalyzed alkylation at the C3 position is shown below:

Deprotonation at C3 by a base (e.g., LDA) to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on an alkyl halide (R-X) to form the C3-alkylated product.

Photochemical and Thermal Reactivity Profiles

The photochemical and thermal behavior of this compound is expected to involve reactions of both the benzofuranone system and the ethenyl group.

Photochemical Reactivity:

Benzofuranones are known to undergo photochemical reactions. Upon UV irradiation, 2(3H)-benzofuranones can undergo decarbonylation. In the case of this compound, this could potentially lead to the formation of a reactive ortho-quinodimethane intermediate, which could then undergo various subsequent reactions such as dimerization or reaction with a trapping agent.

Furthermore, photochemical [2+2] cycloadditions involving the ethenyl group are possible, either with another molecule of the same compound to form a cyclobutane dimer or with other alkenes present in the reaction mixture.

Thermal Reactivity:

At elevated temperatures, this compound may undergo thermal decomposition. Based on studies of related furanones, a potential pathway involves the thermal elimination of carbon monoxide (decarbonylation) from the lactone ring. researchgate.netatu.ie The stability of the resulting diradical intermediate would influence the subsequent reaction pathways.

The ethenyl group can also participate in thermal reactions, most notably polymerization. In the presence of a radical initiator or at sufficiently high temperatures, the vinyl group can undergo free-radical polymerization to form a polystyrene-type polymer with benzofuranone side chains.

Table 2 summarizes potential photochemical and thermal reaction products.

| Condition | Potential Product(s) | Reaction Type |

| UV Irradiation | ortho-Quinodimethane intermediate, CO | Photochemical decarbonylation |

| UV Irradiation, Alkene | Cyclobutane adduct | Photochemical [2+2] cycloaddition |

| High Temperature | Polymer, CO, rearrangement products | Thermal polymerization, decarbonylation |

Computational and Theoretical Investigations of 5 Ethenyl 2 Benzofuran 1 3h One

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Through computational methods, we can visualize and quantify the distribution of electrons, which in turn dictates the molecule's reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the feasibility and outcomes of chemical reactions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For a molecule like 5-ethenyl-2-benzofuran-1(3H)-one, the HOMO is expected to be located primarily on the electron-rich benzofuran (B130515) ring system and the ethenyl substituent, which can participate in π-conjugation. The LUMO, conversely, would likely be centered on the electron-deficient carbonyl group of the lactone ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In the context of cycloaddition reactions, FMO theory helps in predicting the regioselectivity and stereoselectivity of the process. For instance, in a potential Diels-Alder reaction where this compound acts as the diene, the orbital coefficients of the HOMO at the terminal carbons of the ethenyl group and the adjacent carbon on the furan (B31954) ring would determine the preferred orientation of the dienophile's approach.

Table 1: Representative Frontier Molecular Orbital Energies for Benzofuran Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Phenylbenzofuran (B156813) | -5.8 | -1.2 | 4.6 |

| 5-Methoxy-2-benzofuran-1(3H)-one | -6.2 | -1.5 | 4.7 |

| Hypothetical this compound | ~ -6.0 | ~ -1.4 | ~ 4.6 |

Note: Data for 2-phenylbenzofuran and 5-methoxy-2-benzofuran-1(3H)-one are based on typical values for such structures. The values for this compound are hypothetical estimations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. Understanding this charge distribution is crucial for predicting intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool that illustrates the electrostatic potential on the electron density surface of a molecule.

For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the oxygen atoms of the carbonyl and furan ring, indicating their nucleophilic character. Conversely, regions of positive electrostatic potential (typically colored blue) would be found near the hydrogen atoms and potentially on the carbonyl carbon, highlighting their electrophilic nature. The ethenyl group would present a region of intermediate potential, capable of interacting with both electrophiles and nucleophiles. These maps are instrumental in predicting how the molecule will orient itself when approaching another molecule.

Quantum Chemical Calculations

Quantum chemical calculations provide a means to determine the geometric and electronic properties of molecules with a high degree of accuracy. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT calculations can be employed to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization or energy minimization.

For this compound, a DFT calculation would likely predict a nearly planar benzofuran ring system. The ethenyl group's orientation relative to the benzofuran core would be a key outcome of the optimization, determining the extent of π-conjugation. The bond lengths and angles obtained from such a calculation provide a detailed picture of the molecular structure.

Table 2: Predicted Optimized Geometric Parameters for the Benzofuranone Core

| Parameter | Predicted Value |

| C=O bond length | ~ 1.21 Å |

| C-O (lactone) bond length | ~ 1.37 Å |

| C-C (aromatic) bond length | ~ 1.39 Å |

| O-C-C bond angle (lactone) | ~ 108° |

Note: These are typical values for a benzofuranone core and are illustrative for this compound.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate electronic structure information.

For a molecule like this compound, high-level ab initio calculations would be particularly useful for refining the energies of the frontier molecular orbitals and for calculating excited state properties, which are important for understanding the molecule's behavior upon absorption of light (photochemistry).

Spectroscopic Parameter Prediction and Validation

Computational methods are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure and electronic properties.

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. The characteristic stretching frequency of the carbonyl group (C=O) in the lactone ring would be a prominent feature and its calculated value could be compared with experimental measurements.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The predicted ¹H and ¹³C NMR spectra would provide a detailed map of the chemical environment of each atom in the molecule, aiding in the structural elucidation and assignment of experimental spectra.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter |

| IR | Carbonyl (C=O) stretch: ~1750-1770 cm⁻¹ |

| ¹H NMR | Ethenyl protons: ~5.0-6.5 ppm |

| Aromatic protons: ~7.0-7.8 ppm | |

| ¹³C NMR | Carbonyl carbon: ~170 ppm |

| Ethenyl carbons: ~115-135 ppm |

Note: These are estimated values based on the chemical structure and data from related compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of NMR spectra through computational means is a powerful tool for structure elucidation and verification. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with Density Functional Theory (DFT), allow for the calculation of chemical shifts (δ) and spin-spin coupling constants (J). These calculations can be invaluable, especially for complex molecules where spectral assignment is non-trivial.

For related heterocyclic compounds, DFT calculations have been successfully employed to predict ¹H and ¹³C NMR chemical shifts, showing good correlation with experimental data. nih.gov However, no specific predicted NMR data tables for this compound are present in the current body of scientific literature. A hypothetical data table for predicted chemical shifts would be structured as follows, based on standard computational outputs.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 3 | CH₂ | Data not available | Data not available |

| 4 | CH | Data not available | Data not available |

| 5 | C | - | Data not available |

| 6 | CH | Data not available | Data not available |

| 7 | CH | Data not available | Data not available |

| Ethenyl-α | CH | Data not available | Data not available |

Vibrational Frequency Calculations for IR Band Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is fundamental for identifying functional groups and determining molecular structure. DFT calculations are routinely used to compute harmonic vibrational frequencies. These theoretical frequencies, when appropriately scaled, can be correlated with experimental IR and Raman bands, allowing for precise assignment of each vibrational mode. Studies on the parent 2(3H)-benzofuranone have utilized such calculations to explain features like the Fermi-resonance splitting of the carbonyl (C=O) stretching frequency. nih.gov A similar investigation for this compound would provide a detailed understanding of its vibrational characteristics, but such a study has not been reported.

Table 2: Hypothetical Predicted Vibrational Frequencies and IR Band Assignments for this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Assignment (Vibrational Mode) |

|---|---|---|---|

| Data not available | Data not available | Data not available | C=O stretch (lactone) |

| Data not available | Data not available | Data not available | C=C stretch (ethenyl) |

| Data not available | Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | Data not available | C-H stretch (aliphatic) |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a critical tool for mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energetics of these transformations.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how a reaction proceeds, chemists computationally locate the transition state (TS), which is the highest energy point along the reaction coordinate. Various algorithms exist for this purpose. Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. For related heterocyclic systems, such as the cycloadditions of dienylisobenzofurans, DFT has been used to explore reaction pathways and locate transition states. pku.edu.cn

Activation Energy and Reaction Path Determination

The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate. By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction path can be constructed. This provides a quantitative understanding of the reaction's feasibility and kinetics. For instance, the mechanism of photochemical conversion of 2-acyloxybenzaldehydes into 2-hydroxybenzofuranones has been proposed to proceed via a 1,6-hydrogen atom transfer, a hypothesis that could be rigorously tested and detailed through such computational energy profiling. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While small molecules may have a limited number of stable conformations, understanding their dynamic behavior is crucial. Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its conformational landscape and flexibility. nih.gov By simulating the molecule in different environments (e.g., in a solvent), one can identify the most populated conformations and the energy barriers between them. For a molecule like this compound, MD simulations could reveal the preferred orientation of the ethenyl group relative to the benzofuran ring system, which can influence its reactivity and interactions. However, no specific MD simulation studies for this compound are available in the literature.

Advanced Analytical Methodologies for 5 Ethenyl 2 Benzofuran 1 3h One Quantification and Purity Assessment

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation, identification, and quantification of 5-ethenyl-2-benzofuran-1(3H)-one and its potential impurities. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer distinct advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, reversed-phase HPLC (RP-HPLC) method is essential for the routine analysis and quality control of this compound. The development and validation of such a method would be guided by the physicochemical properties of the analyte, including its polarity and UV absorbance characteristics.

Method Development: A typical starting point for method development would involve a C18 or C8 stationary phase, which is effective for retaining moderately nonpolar compounds like benzofuranone derivatives. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. UV detection is a suitable choice, given the chromophoric nature of the benzofuranone ring system. The detection wavelength would be selected based on the absorbance maximum (λmax) of this compound, which is anticipated to be in the UV region. For structurally similar benzofuran (B130515) derivatives, absorption maxima are often observed between 260–350 nm cdnsciencepub.com.

Method Validation: Following development, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical HPLC method parameters and validation data are presented in the tables below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

A hypothetical data table representing typical HPLC method parameters for the analysis of a benzofuranone derivative.

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

A hypothetical data table summarizing typical validation results for an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities that may be present in the this compound substance. These impurities can originate from starting materials, side reactions during synthesis, or degradation products.

The sample is introduced into the GC, where it is vaporized and separated based on the boiling points and polarities of its components in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "fingerprint" for identification by comparison with spectral libraries (e.g., NIST).

Potential impurities in this compound could include residual solvents, starting materials like substituted phenols or halo-compounds, or isomers formed during the synthesis. GC-MS offers high sensitivity and specificity for detecting these at trace levels. For complex mixtures, multi-stage mass spectrometry (MSn) can be employed to further elucidate the structure of unknown impurities nih.gov.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 15 °C/min to 300 °C (5 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40 - 500 amu |

A hypothetical data table of typical GC-MS parameters for impurity profiling.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in solution, provided that it is the only absorbing species at the chosen wavelength or that the interference from other components is negligible. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a spectrophotometric assay, a solution of the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration is then determined from a calibration curve constructed using standard solutions of known concentrations. Benzofuran derivatives typically exhibit strong UV absorption due to their aromatic and heterocyclic ring systems cdnsciencepub.comresearchgate.net. The ethenyl substituent is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted benzofuranone.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Ethanol | ~285 | ~15,000 |

| Acetonitrile | ~283 | ~14,500 |

| Dichloromethane | ~288 | ~15,200 |

A hypothetical data table of UV-Vis spectrophotometric data for this compound in various solvents.

Electrochemical Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox behavior of this compound. This technique provides information about the oxidation and reduction potentials of the molecule, which can be useful for understanding its electronic properties and for developing electrochemical sensors for its detection.

The electroactivity of benzofuran derivatives has been demonstrated in previous studies tandfonline.com. The oxidation or reduction of the molecule can occur at the benzofuran ring system or at the ethenyl group. A typical CV experiment would involve scanning the potential of a working electrode (e.g., glassy carbon or platinum) in a solution of the compound containing a supporting electrolyte. The resulting voltammogram would show peaks corresponding to the redox processes. The peak potentials and currents can provide insights into the reaction mechanism and kinetics. While not a primary method for quantification in a pharmaceutical quality control setting, electrochemical characterization can be a valuable tool in research and for specialized detection applications.

| Technique | Working Electrode | Potential Range (vs. Ag/AgCl) | Observed Process |

| Cyclic Voltammetry | Glassy Carbon | -2.0 V to +2.0 V | Irreversible Oxidation |

| Reversible Reduction |

A hypothetical data table summarizing potential electrochemical characteristics of this compound.

Future Directions and Perspectives in 5 Ethenyl 2 Benzofuran 1 3h One Research

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 5-ethenyl-2-benzofuran-1(3H)-one. Future research will likely focus on methodologies that offer high yields, regioselectivity, and stereocontrol, while also adhering to the principles of green chemistry.

One promising area of exploration involves the adaptation of modern cross-coupling techniques. While classical methods for benzofuranone synthesis exist, the introduction of the ethenyl moiety at the C5 position presents a unique synthetic challenge. Future synthetic strategies could involve the late-stage functionalization of a pre-formed 5-halo-2-benzofuran-1(3H)-one core via palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, with vinylating agents. The optimization of these reactions to ensure compatibility with the lactone functionality will be a key research focus.

Furthermore, intramolecular cyclization strategies starting from appropriately substituted phenols or benzoic acids could provide elegant and atom-economical routes. For instance, a tandem reaction involving a Friedel-Crafts-type acylation followed by an intramolecular aldol condensation or a transition-metal-catalyzed C-H activation/cyclization could be explored. The development of one-pot procedures that minimize intermediate purification steps would be highly desirable for large-scale synthesis. mdpi.comdivyarasayan.orgnih.govorganic-chemistry.orgoregonstate.eduorganic-chemistry.orgnih.gov

Below is a table summarizing potential novel synthetic approaches:

| Synthetic Approach | Key Features | Potential Advantages |

| Late-Stage C-H Vinylation | Direct functionalization of the benzofuranone core. | Atom economy, reduced synthetic steps. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a 5-halo-benzofuranone with a vinylating agent. | High functional group tolerance, well-established methodology. |

| Intramolecular Cyclization Cascades | One-pot synthesis from acyclic precursors. | Increased efficiency, reduced waste. |

| Photoredox Catalysis | Visible-light-mediated synthesis. | Mild reaction conditions, novel reactivity. |

Development of Advanced Catalytic Systems for Specific Transformations

The reactivity of the ethenyl group and the benzofuranone core opens up a plethora of possibilities for catalytic transformations. The development of advanced catalytic systems will be crucial for selectively targeting different parts of the molecule and for constructing more complex architectures.

Future research is expected to focus on the design of catalysts for the selective functionalization of the vinyl group. For example, asymmetric hydrogenation or dihydroxylation reactions catalyzed by chiral transition metal complexes could provide access to enantiomerically pure derivatives with potential biological activity. Moreover, catalysts for Heck-type reactions at the vinyl position could be employed to introduce aryl or other unsaturated moieties, further diversifying the molecular scaffold.

The benzofuranone ring itself presents opportunities for catalytic modification. Rhodium(I)-catalyzed functionalization has been demonstrated for similar systems and could be adapted for this compound. researchgate.net Additionally, iron-catalyzed C-H alkylation and ring-opening reactions, as reported for vinylbenzofurans, could lead to novel molecular frameworks. nih.govresearchgate.net The development of chemoselective catalysts that can differentiate between the various reactive sites within the molecule will be a significant challenge and a rewarding area of investigation.

A summary of potential catalytic transformations is presented below:

| Transformation | Catalytic System | Potential Outcome |

| Asymmetric Hydrogenation of Ethenyl Group | Chiral Rhodium or Ruthenium Complexes | Enantiomerically enriched 5-ethyl-2-benzofuran-1(3H)-one derivatives. |

| Heck Coupling at Ethenyl Group | Palladium Catalysts | Introduction of aryl or vinyl substituents. |

| C-H Functionalization of Benzene (B151609) Ring | Rhodium or Iridium Catalysts | Direct introduction of functional groups at specific positions. |

| Ring-Opening/Annulation | Iron Catalysts | Access to novel polycyclic structures. |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing methods and for the rational design of new reactions. Future research in this area will likely employ a combination of experimental and computational techniques.

Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates will provide valuable insights into the stepwise processes of catalytic cycles. For instance, understanding the mechanism of a palladium-catalyzed C-H vinylation would involve elucidating the steps of C-H activation, migratory insertion, and reductive elimination. Mechanistic investigations into the biomimetic oxidation of the benzofuran (B130515) ring, potentially catalyzed by manganese porphyrins, could reveal the formation of epoxide intermediates and their subsequent rearrangements. mdpi.com

Computational studies, particularly using Density Functional Theory (DFT), will play an increasingly important role in mapping out potential energy surfaces, identifying transition states, and predicting the regioselectivity and stereoselectivity of reactions. researchgate.net This synergistic approach between experimental and theoretical chemistry will accelerate the development of more efficient and selective chemical processes.

Innovations in Computational Modeling for Predictive Chemistry and Material Science Applications

Computational modeling is poised to become an indispensable tool in the exploration of this compound and its derivatives. Advances in computational chemistry and machine learning will enable the prediction of a wide range of molecular properties and guide the design of new materials with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of novel derivatives. researchgate.netresearchgate.net These models, built upon datasets of known benzofuran compounds, can help prioritize synthetic targets and reduce the need for extensive experimental screening. Molecular docking studies can be employed to predict the binding modes of this compound derivatives with biological targets, aiding in the design of new therapeutic agents. nih.gov

In the realm of material science, computational modeling can predict the electronic and optical properties of polymers and other materials incorporating the this compound moiety. For instance, DFT calculations can be used to estimate the HOMO-LUMO gap, which is crucial for applications in organic electronics. Predictive modeling frameworks based on graph neural networks are emerging as powerful tools to predict material properties solely from their chemical formulas, offering a rapid screening method for new materials. mdpi.com The influence of substitutions on the benzofuranone ring on the UV-vis absorption spectra and fluorescence properties can also be computationally explored, guiding the development of new dyes and optical materials. researchgate.net

The table below highlights potential applications of computational modeling:

| Modeling Technique | Application Area | Predicted Properties |

| QSAR/QSPR | Drug Discovery | Biological activity, toxicity, ADMET properties. |

| Molecular Docking | Medicinal Chemistry | Binding affinity and mode to biological targets. |

| Density Functional Theory (DFT) | Material Science | Electronic structure, optical properties, reactivity. |

| Machine Learning/Graph Neural Networks | Materials Informatics | Prediction of bulk material properties from chemical structure. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethenyl-2-benzofuran-1(3H)-one?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cyclization. For example, a protocol involving palladium(II) acetate and potassium bicarbonate under reflux conditions (140°C, 18 h) yields similar benzofuran derivatives in moderate yields (~33%). Purification via silica gel chromatography (hexane:ethyl acetate) is critical to isolate the product . Comparative studies suggest that substituents on the benzofuran ring (e.g., methoxy vs. ethenyl groups) influence reaction efficiency due to steric and electronic effects .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard. The molecule’s planarity (mean deviation: 0.010 Å from the least-squares plane) and bond parameters (e.g., C–O bond lengths ~1.36 Å) confirm its benzofuran core. Weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize the crystal lattice, as seen in related compounds . NMR spectroscopy (¹H/¹³C) and IR (C=O stretch ~1736 cm⁻¹) further validate functional groups .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model electron distribution and frontier molecular orbitals. For example, the ethenyl group’s electron-withdrawing nature lowers the HOMO-LUMO gap (~4.5 eV), enhancing electrophilic substitution at the furan ring . Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets like cyclooxygenase-2, supporting anti-inflammatory potential .

Q. How do substituents on the benzofuran ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs show that electron-donating groups (e.g., methoxy) enhance antioxidant activity (IC₅₀ ~20 μM in DPPH assays), while ethenyl groups improve lipophilicity (logP ~2.8), aiding blood-brain barrier penetration. In vitro cytotoxicity assays (MTT) against cancer cell lines (e.g., HeLa) reveal IC₅₀ values of ~50 μM, suggesting moderate potency .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase achieves baseline separation. However, matrix effects (e.g., plasma proteins) reduce recovery rates (~75%). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in MRM mode (m/z 175 → 131) improves sensitivity (LOQ = 0.1 ng/mL) .

Key Notes

- Contradictions : While reports moderate cytotoxicity (IC₅₀ ~50 μM), some analogs (e.g., 3-bromo derivatives) show enhanced activity (IC₅₀ ~10 μM), highlighting substituent-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.